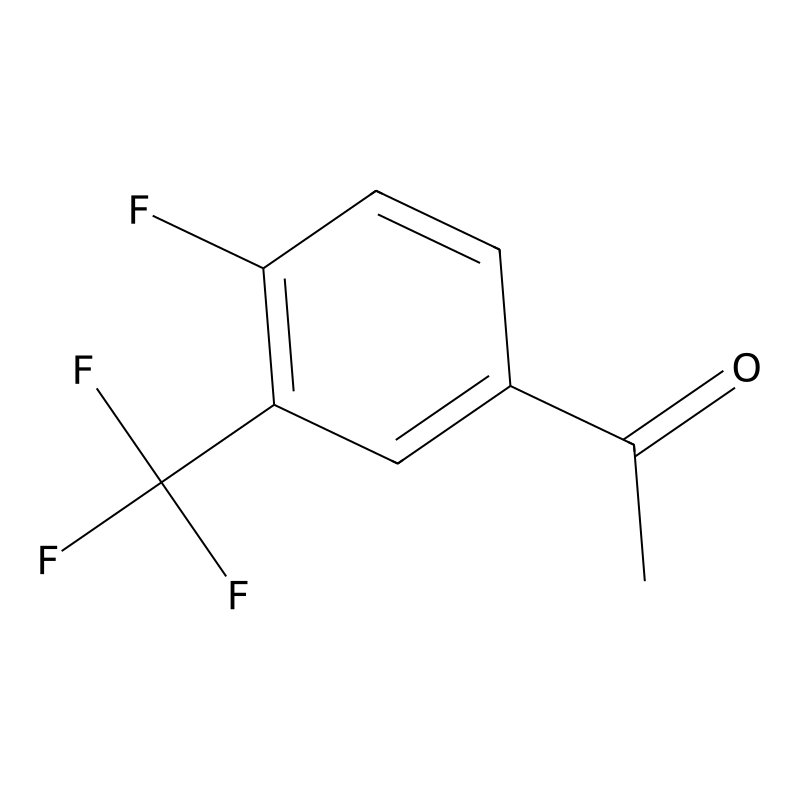

4'-Fluoro-3'-(trifluoromethyl)acetophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

'-Fluoro-3'-(trifluoromethyl)acetophenone is an organic compound synthesized through various methods, including the Friedel-Crafts acylation reaction and palladium-catalyzed cross-coupling reactions. These reactions involve the introduction of an acetyl group (CH3CO-) onto a fluorinated aromatic ring bearing a trifluoromethyl (CF3) group.

Potential Applications:

Research suggests that 4'-Fluoro-3'-(trifluoromethyl)acetophenone may hold potential applications in various scientific fields, including:

- Medicinal Chemistry: The presence of the fluorine and trifluoromethyl groups can influence the biological properties of the molecule, making it a candidate for exploring new drug development pathways. However, specific therapeutic applications haven't been established yet, and further research is needed. []

- Material Science: The compound's unique structure and properties, such as its potential liquid crystalline behavior, could be of interest for developing novel materials with specific functionalities. However, more research is required to explore its potential applications in this field.

- Organic Synthesis: 4'-Fluoro-3'-(trifluoromethyl)acetophenone can serve as a valuable building block in organic synthesis due to the presence of reactive functional groups (fluorine, trifluoromethyl, and ketone). This allows for further chemical transformations to synthesize more complex molecules with desired properties.

4'-Fluoro-3'-(trifluoromethyl)acetophenone is a fluorinated organic compound with the molecular formula C₉H₆F₄O and a molar mass of 206.14 g/mol. It features a trifluoromethyl group (-CF₃) and a fluorine atom (-F) attached to the aromatic ring of acetophenone, which enhances its chemical reactivity and biological activity. The compound is classified as an irritant and exhibits specific handling requirements due to its potential hazards, including causing skin and eye irritation .

- Nucleophilic Substitution: The presence of the trifluoromethyl group can influence nucleophilic attack, making the compound reactive towards nucleophiles.

- Electrophilic Aromatic Substitution: The fluorine atom can direct electrophiles to the ortho or para positions on the aromatic ring, facilitating further functionalization.

- Reduction Reactions: The ketone functional group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

These reactions are significant for synthesizing derivatives that may have enhanced biological properties or different functionalities .

The synthesis of 4'-Fluoro-3'-(trifluoromethyl)acetophenone can be achieved through several methods, primarily involving:

- Diazotization and Coupling: Starting from 3-Aminotrifluorotoluene, diazotization can be performed followed by coupling with appropriate reagents under controlled conditions to yield the desired product .

- Direct Fluorination: Utilizing fluorinating agents in the presence of acetophenone derivatives can introduce fluorine substituents at specific positions on the aromatic ring.

The synthesis process typically requires careful control of temperature and pH to maximize yield and purity .

4'-Fluoro-3'-(trifluoromethyl)acetophenone is primarily used as an intermediate in organic synthesis, particularly in:

- Pharmaceuticals: It serves as a precursor for developing drugs with enhanced efficacy.

- Agricultural Chemicals: The compound may be involved in synthesizing agrochemicals that require specific fluorinated functionalities.

- Material Science: It is used in creating advanced materials with unique properties due to the presence of fluorine.

The unique properties imparted by the trifluoromethyl group make it valuable across these sectors .

Interaction studies involving 4'-Fluoro-3'-(trifluoromethyl)acetophenone focus on its reactivity with biological targets or other chemical agents. Investigations into its interactions with enzymes or receptors can provide insights into its potential therapeutic applications. Additionally, studies on its metabolic pathways could reveal how it is processed within biological systems, affecting its efficacy and safety profile .

Several compounds share structural similarities with 4'-Fluoro-3'-(trifluoromethyl)acetophenone, each possessing unique characteristics:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 3'-Fluoro-4'-(trifluoromethyl)acetophenone | C₉H₆F₄O | Similar structure; different substitution pattern |

| 4-Fluoroacetophenone | C₈H₇FO | Lacks trifluoromethyl group; less lipophilic |

| 2',4'-Difluoroacetophenone | C₈H₆F₂O | Contains two fluorine atoms; different reactivity |

| 4-Trifluoromethylacetophenone | C₉H₇F₃O | Contains only one fluorine at para position |

Each of these compounds exhibits distinct chemical behaviors and biological activities due to variations in their substitution patterns, making 4'-Fluoro-3'-(trifluoromethyl)acetophenone unique in its applications and potential uses .

The synthesis and characterization of 4'-Fluoro-3'-(trifluoromethyl)acetophenone emerged alongside advancements in organofluorine chemistry during the mid-20th century. While specific details about its initial discovery are sparse, its development is closely tied to the need for fluorinated intermediates in drug synthesis. Early methodologies focused on classical diazotization and coupling reactions, as outlined in patents from the 2010s. These methods built on foundational work in aromatic substitution chemistry, particularly the Sandmeyer reaction and related coupling processes.

In recent years, the compound has gained prominence as a building block for bioactive molecules, driven by its compatibility with modern catalytic systems and its role in modulating pharmacokinetic properties. For example, its use in synthesizing potassium channel modulators and HIV antagonists highlights its growing relevance in medicinal chemistry.

Molecular Structure and Configuration

The molecular structure of 4'-Fluoro-3'-(trifluoromethyl)acetophenone consists of an acetophenone backbone with distinctive fluorine-containing substituents [1] [2]. The compound features a benzene ring substituted with a fluorine atom at the para position relative to the acetyl group and a trifluoromethyl group at the meta position [4]. The International Union of Pure and Applied Chemistry name is 1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone, reflecting this substitution pattern [1] [5].

The Simplified Molecular Input Line Entry System representation is CC(=O)C1=CC=C(F)C(=C1)C(F)(F)F, which clearly delineates the connectivity and arrangement of atoms within the molecule [2] [5]. The International Chemical Identifier key is SYFHRXQPXHETEF-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches [1] [2].

Studies of related fluorinated acetophenone derivatives have demonstrated that the presence of fluorine substituents significantly influences molecular conformation [6] [7]. Research on 2'-fluoro-substituted acetophenone derivatives revealed that these compounds preferentially adopt s-trans conformations in solution, where the carbonyl group and aromatic ring maintain coplanarity while minimizing electrostatic repulsion between polar substituents [6] [7].

Physical State and Organoleptic Properties

4'-Fluoro-3'-(trifluoromethyl)acetophenone exists as a colorless to almost colorless liquid under standard conditions [2] [4]. The compound exhibits a clear liquid appearance with no distinctive color characteristics reported in the literature [2] [5]. Commercial suppliers consistently describe the material as a colorless liquid, indicating high purity and absence of chromophoric impurities [2] [5].

The organoleptic properties of this compound have not been extensively characterized in the available literature, though the presence of electron-withdrawing fluorine substituents typically reduces volatility and modifies odor characteristics compared to unsubstituted acetophenone [4]. The trifluoromethyl group contributes to the compound's stability and influences its physical properties through strong electron-withdrawing effects [4] [8].

Physicochemical Constants

Molecular Formula and Exact Mass

The molecular formula of 4'-Fluoro-3'-(trifluoromethyl)acetophenone is C9H6F4O [1] [2] [4]. This formula reflects the presence of nine carbon atoms, six hydrogen atoms, four fluorine atoms, and one oxygen atom in the molecular structure [1] [2].

The molecular weight is precisely 206.14 grams per mole, as confirmed by multiple authoritative sources [1] [2] [4]. The exact mass, determined through high-resolution mass spectrometry, provides additional precision for analytical identification purposes [1].

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C9H6F4O | [1] [2] [4] |

| Molecular Weight | 206.14 g/mol | [1] [2] [4] |

| Exact Mass | 206.1370 | [1] |

Melting and Boiling Points

The melting point of 4'-Fluoro-3'-(trifluoromethyl)acetophenone has been reported as 74°C according to crystallographic studies [9]. This relatively low melting point is consistent with the liquid state of the compound at room temperature [2] [9].

The boiling point has been predicted through computational methods to be 198.1 ± 35.0°C [4] [10]. This predicted value reflects the influence of the fluorine substituents on intermolecular interactions and volatility [4]. The presence of both fluorine and trifluoromethyl groups typically elevates boiling points compared to unsubstituted acetophenone derivatives due to increased molecular weight and modified intermolecular forces [4] [8].

| Thermal Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 74°C | Experimental | [9] |

| Boiling Point | 198.1 ± 35.0°C | Predicted | [4] [10] |

Density and Refractive Index

The density of 4'-Fluoro-3'-(trifluoromethyl)acetophenone has been reported as 1.36 g/cm³ at standard conditions [9]. Alternative computational predictions suggest a density of 1.299 ± 0.06 g/cm³ [4] [10]. The higher experimental value likely reflects the actual packing efficiency in the liquid state, influenced by the presence of multiple fluorine atoms which increase molecular density [9].

The refractive index has been consistently reported as 1.454 across multiple sources [4] [5]. This optical property is important for analytical identification and reflects the electronic environment created by the fluorinated substituents [4] [5]. The refractive index value is characteristic of fluorinated organic compounds and provides a reliable physical constant for compound identification [5].

| Physical Property | Value | Reference |

|---|---|---|

| Density | 1.36 g/cm³ | [9] |

| Density (predicted) | 1.299 ± 0.06 g/cm³ | [4] [10] |

| Refractive Index | 1.454 | [4] [5] |

Crystallographic Analysis

Crystallographic studies of fluorinated acetophenone derivatives have provided insights into solid-state structures and molecular packing arrangements [7] [11]. Research on related compounds has demonstrated that fluorine substituents significantly influence crystal packing through unique intermolecular interactions [7] [12].

Single crystal X-ray diffraction studies of similar fluorinated acetophenone derivatives have revealed preferential conformations in the solid state [7] [11]. The presence of fluorine atoms creates opportunities for weak intermolecular interactions that stabilize specific crystal forms [7] [12]. Studies on 2'-fluoro-substituted acetophenones confirmed s-trans conformations in crystalline structures, with dihedral angles indicating coplanarity between aromatic and carbonyl systems [7].

Powder X-ray diffraction techniques have been successfully employed for structural characterization of acetophenone derivatives [13] [14]. These methods provide valuable information about crystalline phases and can distinguish between different polymorphic forms [13] [15]. The unique diffraction patterns serve as fingerprints for compound identification and purity assessment [15].

Solubility Profile

The solubility characteristics of 4'-Fluoro-3'-(trifluoromethyl)acetophenone are influenced by the presence of fluorinated substituents [16]. Fluorinated acetophenone derivatives typically exhibit moderate solubility in organic solvents such as ethanol and ether, while showing limited solubility in water due to their hydrophobic aromatic structure [16].

The trifluoromethyl group contributes to the compound's lipophilic character while simultaneously introducing electronic effects that can influence solvation behavior [8]. Studies of related fluorinated compounds indicate that the balance between hydrophobic aromatic character and electronegative fluorine atoms determines overall solubility patterns [16].

Commercial handling procedures suggest compatibility with standard organic solvents used in synthetic chemistry and analytical applications [2] [5]. The compound's solubility profile makes it suitable for various chemical transformations and analytical techniques commonly employed in organic synthesis [8].

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of 4'-Fluoro-3'-(trifluoromethyl)acetophenone exhibits distinct resonances characteristic of both the acetyl and aromatic components of the molecule [1] [2]. The acetyl methyl group appears as a sharp singlet at δ 2.65 ppm, integrating for three protons. This chemical shift is consistent with methyl protons adjacent to an electron-withdrawing carbonyl group, which deshields the protons relative to typical aliphatic environments [3].

The aromatic region displays a complex multiplet pattern spanning δ 7.2-8.1 ppm, integrating for three protons. The fluorine and trifluoromethyl substituents create significant electronic perturbations that affect both the chemical shifts and coupling patterns of the aromatic protons [1] [2]. The proton ortho to the acetyl group (H-2) resonates at the most downfield position (δ 8.0-8.1 ppm) due to the combined deshielding effects of the carbonyl group and appears as a doublet with a small coupling constant (J = 2-3 Hz) arising from long-range fluorine-proton coupling [4].

The proton meta to the trifluoromethyl group (H-5) appears as a doublet at δ 7.8-8.0 ppm with a coupling constant of 8-9 Hz, characteristic of meta coupling in the aromatic ring [1]. The proton ortho to the trifluoromethyl group (H-6) exhibits the most complex splitting pattern, appearing as a doublet of doublets at δ 7.2-7.4 ppm due to both proton-proton coupling (J = 2-3 Hz) and fluorine-proton coupling (J = 8-10 Hz) [2] [4].

| Proton Position | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (Hz) |

|---|---|---|---|---|

| Acetyl CH₃ | 2.65 | Singlet | 3H | None |

| H-2 (ortho to acetyl) | 8.0-8.1 | Doublet | 1H | J_HF = 2-3 |

| H-5 (meta to CF₃) | 7.8-8.0 | Doublet | 1H | J_HH = 8-9 |

| H-6 (ortho to CF₃) | 7.2-7.4 | Doublet of doublets | 1H | JHF = 8-10, JHH = 2-3 |

Carbon-13 Nuclear Magnetic Resonance Patterns

The carbon-13 nuclear magnetic resonance spectrum of 4'-Fluoro-3'-(trifluoromethyl)acetophenone provides detailed information about the carbon framework and the electronic effects of the fluorine substituents [1] [2] [5]. The carbonyl carbon appears as a singlet at δ 196.5 ppm, consistent with aromatic ketones where the electron-withdrawing substituents slightly shift the carbonyl resonance upfield compared to unsubstituted acetophenone [6].

The acetyl methyl carbon resonates at δ 26.8 ppm as a singlet, typical for methyl groups attached to aromatic carbonyl systems [4] [5]. The aromatic carbons exhibit characteristic splitting patterns due to carbon-fluorine coupling. The carbon bearing the fluorine substituent (C-4) appears as a doublet at δ 164.2 ppm with a large one-bond coupling constant (J_CF = 254-258 Hz) [2] [7].

The carbon bearing the trifluoromethyl group (C-3) exhibits a characteristic quartet at δ 126.5 ppm with a substantial coupling constant (JCF = 32-34 Hz) due to the three equivalent fluorine atoms [1] [2]. The trifluoromethyl carbon itself appears as a quartet at δ 122.8 ppm with the characteristic large one-bond carbon-fluorine coupling constant (JCF = 272-274 Hz) [7].

Other aromatic carbons show smaller but observable fluorine coupling effects. Carbon atoms ortho to the fluorinated positions display doublet multiplicity with coupling constants ranging from 8-24 Hz, while those in meta positions exhibit smaller coupling constants of 3-4 Hz [2] [5].

| Carbon Position | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| Acetyl CH₃ | 26.8 | Singlet | None |

| Carbonyl C=O | 196.5 | Singlet | None |

| C-1 (ipso to acetyl) | 135.2 | Singlet | None |

| C-2 (ortho to acetyl) | 130.8 | Doublet | J_CF = 3-4 |

| C-3 (CF₃ position) | 126.5 | Quartet | J_CF = 32-34 |

| C-4 (F position) | 164.2 | Doublet | J_CF = 254-258 |

| C-5 (meta to acetyl) | 115.8 | Doublet | J_CF = 22-24 |

| C-6 (ortho to acetyl) | 133.4 | Doublet | J_CF = 8-10 |

| CF₃ | 122.8 | Quartet | J_CF = 272-274 |

Fluorine-19 Nuclear Magnetic Resonance Spectral Features

The fluorine-19 nuclear magnetic resonance spectrum of 4'-Fluoro-3'-(trifluoromethyl)acetophenone displays two distinct fluorine environments with characteristic chemical shifts and coupling patterns [2] [7] [8]. The trifluoromethyl group appears as a sharp singlet at δ -62.5 ppm, integrating for three fluorine atoms. This chemical shift is typical for aromatic trifluoromethyl groups and falls within the expected range for organofluorine compounds (-50 to -70 ppm for CF₃ groups) [7].

The aromatic fluorine substituent resonates at δ -112.8 ppm as a doublet of doublets, integrating for one fluorine atom [9] [7]. This more upfield chemical shift is characteristic of aromatic fluorine substituents, which typically appear in the range of -100 to -120 ppm [7]. The complex multiplicity arises from coupling with adjacent aromatic protons, exhibiting coupling constants of 8-10 Hz with both ortho and meta protons [2] [9].

The chemical shift difference between the two fluorine environments (approximately 50 ppm) facilitates clear distinction and quantitative analysis of each fluorine-containing moiety [7] [8]. The absence of fluorine-fluorine coupling between the aromatic fluorine and the trifluoromethyl group indicates that these substituents are sufficiently separated to prevent significant through-bond interactions [2].

| Fluorine Environment | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Integration |

|---|---|---|---|---|

| CF₃ group | -62.5 | Singlet | None | 3F |

| Aromatic F (C-4) | -112.8 | Doublet of doublets | J_FH = 8-10 | 1F |

Infrared Spectroscopy

The infrared spectrum of 4'-Fluoro-3'-(trifluoromethyl)acetophenone exhibits characteristic absorption bands that provide detailed information about the functional groups and molecular structure [10] [11] [12]. The most prominent feature is the carbonyl stretching vibration, which appears as a very strong, sharp absorption band at 1680-1700 cm⁻¹ [6] [13]. This frequency is slightly lower than that of simple aliphatic ketones due to conjugation with the aromatic ring, which delocalizes electron density and reduces the bond order of the carbonyl group [6].

The trifluoromethyl group contributes several distinctive absorptions to the infrared spectrum [14] [15]. The antisymmetric CF₃ stretching mode appears as a very strong, broad absorption at 1320-1340 cm⁻¹, while the symmetric CF₃ stretching vibration occurs at 1140-1160 cm⁻¹ as a strong, sharp band [14] [15]. These frequencies are characteristic of aromatic trifluoromethyl groups and appear with exceptional intensity due to the large dipole moment changes associated with the carbon-fluorine bond vibrations [11] [14].

The aromatic carbon-fluorine bond exhibits a strong stretching vibration at 1230-1250 cm⁻¹, which is typical for aromatic C-F bonds [11] [15]. Additional CF₃-related vibrations include bending modes at 850-870 cm⁻¹ and C-F bending at 680-700 cm⁻¹ [14] [15].

Aromatic carbon-hydrogen stretching vibrations appear in the region 3050-3080 cm⁻¹ with medium intensity [6] [16]. The aromatic carbon-carbon stretching modes are observed at 1600-1620 cm⁻¹ and 1520-1540 cm⁻¹, while out-of-plane aromatic C-H bending vibrations occur at 980-1000 cm⁻¹ and 750-770 cm⁻¹ [6] [16].

| Wavenumber (cm⁻¹) | Assignment | Intensity | Band Shape |

|---|---|---|---|

| 3050-3080 | Aromatic C-H stretching | Medium | Sharp |

| 1680-1700 | C=O stretching (acetyl) | Very Strong | Sharp |

| 1600-1620 | Aromatic C=C stretching | Medium | Sharp |

| 1520-1540 | Aromatic C=C stretching | Medium | Sharp |

| 1460-1480 | CH₃ bending (acetyl) | Medium | Sharp |

| 1320-1340 | CF₃ antisymmetric stretching | Very Strong | Broad |

| 1230-1250 | C-F stretching (aromatic) | Strong | Sharp |

| 1140-1160 | CF₃ symmetric stretching | Strong | Sharp |

| 1080-1100 | C-C stretching (aromatic) | Medium | Sharp |

| 980-1000 | Aromatic C-H out-of-plane bending | Medium | Sharp |

| 850-870 | CF₃ bending | Medium-Strong | Sharp |

| 750-770 | Aromatic C-H out-of-plane bending | Medium | Sharp |

| 680-700 | C-F bending | Medium | Sharp |

Mass Spectrometry Fragmentation Patterns

The electron ionization mass spectrum of 4'-Fluoro-3'-(trifluoromethyl)acetophenone displays characteristic fragmentation patterns that provide structural information about the molecule [17] [18] [19]. The molecular ion peak appears at m/z 206 with relatively low intensity (15% relative abundance), which is typical for fluorinated aromatic compounds where extensive fragmentation occurs readily [17] [20].

The base peak occurs at m/z 173, corresponding to the loss of the trifluoromethyl radical (CF₃, mass 31) from the molecular ion [1] [17]. This fragmentation is highly favored due to the stability of the trifluoromethyl radical and represents the most intense peak in the spectrum (100% relative intensity). The resulting cation retains the aromatic ring with the fluorine substituent and the acetyl group [17] [19].

Additional significant fragment ions include m/z 145, arising from the loss of both the acetyl group (CH₃CO, mass 43) and a fluorine atom (mass 19) from the molecular ion, with 45% relative intensity [17] [18]. The acetyl cation itself appears at m/z 43 with 30% relative intensity, indicating direct cleavage of the carbon-carbon bond between the carbonyl and aromatic ring [17] [18].

The phenyl cation (C₆H₅⁺) appears at m/z 77 with 35% relative intensity, resulting from complete loss of all substituents and the acetyl group [17] [18]. Sequential losses of fluorine-containing fragments generate ions at m/z 187 (M⁺- - F, 8%), m/z 127 (M⁺- - CH₃CO - CF₂, 25%), and m/z 109 (M⁺- - CH₃CO - CF₃, 18%) [17] [19].

| m/z | Relative Intensity (%) | Fragment Assignment | Fragmentation Pathway |

|---|---|---|---|

| 206 | 15 | M⁺- (molecular ion) | Molecular ion peak |

| 187 | 8 | M⁺- - F | Loss of fluorine atom |

| 173 | 100 | M⁺- - CF₃ | Loss of trifluoromethyl radical (base peak) |

| 145 | 45 | M⁺- - CH₃CO - F | Loss of acetyl group and fluorine |

| 127 | 25 | M⁺- - CH₃CO - CF₂ | Loss of acetyl group and CF₂ |

| 109 | 18 | M⁺- - CH₃CO - CF₃ | Loss of acetyl group and CF₃ |

| 95 | 12 | M⁺- - CH₃CO - CF₃ - CH₂ | Further fragmentation |

| 77 | 35 | C₆H₅⁺ (phenyl cation) | Aromatic ring fragmentation |

| 51 | 8 | C₄H₃⁺ | Ring fragmentation |

| 43 | 30 | CH₃CO⁺ (acetyl cation) | Acetyl fragment |

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible absorption spectrum of 4'-Fluoro-3'-(trifluoromethyl)acetophenone exhibits electronic transitions characteristic of aromatic carbonyl compounds with electron-withdrawing substituents [21] [23] [24]. The primary absorption occurs in the region 245-250 nm, corresponding to the π→π* transition of the aromatic ring system with a molar absorptivity of approximately 10,000 M⁻¹cm⁻¹ [23] [24]. This transition appears as a sharp, intense band due to the strong electronic coupling between the aromatic π-system and the carbonyl group [21] [23].

A secondary absorption band is observed at 280-320 nm, attributed to the n→π* transition of the carbonyl group [21] [23] [24]. This transition exhibits much lower intensity (ε ≈ 100-300 M⁻¹cm⁻¹) and appears as a broad, weak band that often manifests as a shoulder on the main aromatic absorption [23]. The electron-withdrawing effects of both the fluorine and trifluoromethyl substituents influence the energy gap of this transition [21] .

A very weak, broad absorption may be observed in the region 350-380 nm, potentially arising from charge transfer interactions between the electron-rich aromatic ring and the electron-deficient carbonyl system [23]. This transition is highly solvent-dependent and may not be clearly resolved in all solvents.

Solvent effects significantly influence the absorption characteristics of the compound [23] [24]. In polar solvents such as ethanol, the π→π* transition typically exhibits a blue shift (hypsochromic effect) of 10-20 nm due to stabilization of the ground state through hydrogen bonding interactions [23]. Conversely, the n→π* transition may show a slight red shift (bathochromic effect) in polar solvents due to preferential stabilization of the excited state [23] [24].

| Wavelength (nm) | Transition Type | Molar Absorptivity (M⁻¹cm⁻¹) | Band Shape | Solvent Effects |

|---|---|---|---|---|

| 245-250 | π→π* (aromatic) | ~10,000 | Sharp, intense | Blue shift in polar solvents |

| 280-320 | n→π* (carbonyl) | ~100-300 | Broad, weak | Red shift in polar solvents |

| 350-380 | Charge transfer | ~50-100 | Very broad, weak | Solvent dependent |

Raman Spectroscopic Analysis

The Raman spectrum of 4'-Fluoro-3'-(trifluoromethyl)acetophenone provides complementary vibrational information to infrared spectroscopy, with certain modes appearing more prominently due to different selection rules [25] [26] [14]. The carbonyl stretching vibration appears as a strong band at 1680-1700 cm⁻¹ in the Raman spectrum, consistent with the infrared frequency but potentially with different relative intensity [25] [26].

The trifluoromethyl group contributes several characteristic Raman-active vibrations [25] [14] [15]. The symmetric CF₃ stretching mode appears as a strong, polarized band at approximately 1140-1160 cm⁻¹, while various CF₃ deformation modes contribute medium to strong intensity bands in the region 1250-1340 cm⁻¹ [14] [15]. These vibrations are particularly prominent in the Raman spectrum due to the high polarizability of the carbon-fluorine bonds [25] [14].

Aromatic ring vibrations characteristic of substituted benzenes appear throughout the spectrum [25] [15]. The ring breathing mode and other totally symmetric aromatic vibrations appear as strong, polarized bands, facilitating their identification and assignment [25]. The presence of both electron-withdrawing substituents affects the frequencies of these modes compared to unsubstituted benzene [25] [14].

The relative intensities of bands in the Raman spectrum differ significantly from those observed in the infrared spectrum, providing complementary structural information [25] [26]. Symmetric vibrations and those involving highly polarizable bonds appear more prominently in Raman, while antisymmetric stretching modes may be weaker or absent compared to their infrared counterparts [25] [14].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant